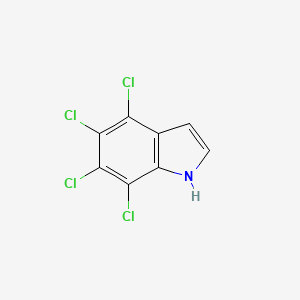

4,5,6,7-Tetrachloro-1h-indole

Description

4,5,6,7-Tetrachloro-1H-indole is a halogenated indole derivative characterized by chlorine substituents at the 4, 5, 6, and 7 positions of the indole core. Chlorination at multiple positions likely enhances its lipophilicity and thermal stability compared to non-halogenated indoles, making it a candidate for specialized applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C8H3Cl4N |

|---|---|

Molecular Weight |

254.9 g/mol |

IUPAC Name |

4,5,6,7-tetrachloro-1H-indole |

InChI |

InChI=1S/C8H3Cl4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H |

InChI Key |

ZBHDKADZVPVDQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,5,6,7-Tetrachloro-1h-indole can be achieved through several methods. One common approach involves the chlorination of indole derivatives using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selective chlorination at the desired positions .

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

4,5,6,7-Tetrachloro-1h-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

4,5,6,7-Tetrachloro-1h-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-1h-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4,5,6,7-Tetrafluoroindole

- Structure : Fluorine atoms replace chlorines at the 4,5,6,7 positions.

- Synthesis : Prepared via a five-step sequence starting from hexafluorobenzene, differing from tetrachloroindole’s likely synthetic route .

- Key Differences :

- Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but increase electronic withdrawal effects compared to chlorine.

- Expected to exhibit lower lipophilicity (logP) and higher metabolic stability than the tetrachloro analog.

5-Fluoro-1-methyl-1H-indole (7b)

- Structure : Single fluorine (5-position) and methyl group (1-position).

- Properties : Melting point 55–56°C; synthesized via methylation with 98% yield .

- Comparison: Methylation at the 1-position reduces reactivity at the nitrogen, whereas tetrachloroindole’s unsubstituted NH group may participate in hydrogen bonding or electrophilic reactions. Chlorination at multiple positions likely increases melting point and stability compared to mono-fluorinated derivatives.

4,5,6,7-Tetrachloro-2-hexyl-1H-isoindole-1,3(2H)-dione

- Structure : Chlorinated isoindole dione with a hexyl chain.

- Properties: Molecular formula C₁₄H₁₃Cl₄NO₂; melting point 148–150°C .

- Comparison: The phthalimide dione structure and hexyl chain enhance hydrophobicity and molecular weight (369.07 g/mol) compared to the simpler tetrachloroindole.

Physicochemical Properties

Table 1: Comparative Data for Key Indole Derivatives

Observations :

- Chlorination increases molecular weight and melting points (e.g., 148–150°C for tetrachloro-isoindole dione vs. 55–56°C for methylated indole).

- Functional groups (e.g., dione, sulfonyl) significantly alter solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.